molecular formula C6H12S B15272574 2-Cyclobutylethane-1-thiol

2-Cyclobutylethane-1-thiol

Cat. No.: B15272574
M. Wt: 116.23 g/mol
InChI Key: HVWXYDFTAUKADF-UHFFFAOYSA-N
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Description

2-Cyclobutylethane-1-thiol is an organic compound characterized by the presence of a cyclobutyl group attached to an ethane chain, which is further bonded to a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylethane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium hydrosulfide under anhydrous conditions. The reaction typically proceeds as follows:

    Cyclobutylmethyl bromide: is dissolved in an anhydrous solvent such as tetrahydrofuran.

    Sodium hydrosulfide: is added to the solution, and the mixture is stirred at room temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
  • The product is isolated by extraction and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or sulfonates can be used as substrates for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-Cyclobutylethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanethiol: Similar structure but with a methylene group instead of an ethane chain.

    Cyclobutylethylamine: Contains an amine group instead of a thiol group.

    Cyclobutylmethyl alcohol: Contains a hydroxyl group instead of a thiol group.

Properties

IUPAC Name

2-cyclobutylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c7-5-4-6-2-1-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWXYDFTAUKADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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